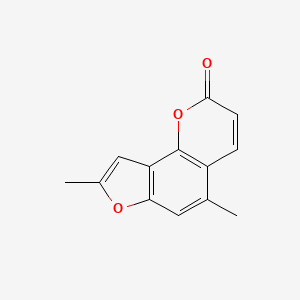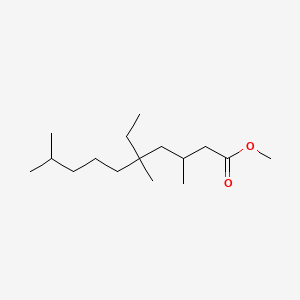
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol . It is a methyl ester derivative of a branched-chain fatty acid, characterized by its unique structure that includes multiple methyl groups and an ethyl group attached to the decanoic acid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester typically involves the esterification of 5-Ethyl-3,5,9-trimethyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., ethanol) in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 5-Ethyl-3,5,9-trimethyldecanoic acid and methanol.
Reduction: 5-Ethyl-3,5,9-trimethyldecanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be hydrolyzed to release the corresponding fatty acid, which can then participate in various metabolic processes . The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis of the ester bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester is unique due to its specific branching pattern and the presence of both ethyl and multiple methyl groups on the decanoic acid backbone . This structural uniqueness can influence its physical and chemical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C16H32O2 |
|---|---|
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
methyl 5-ethyl-3,5,9-trimethyldecanoate |
InChI |
InChI=1S/C16H32O2/c1-7-16(5,10-8-9-13(2)3)12-14(4)11-15(17)18-6/h13-14H,7-12H2,1-6H3 |
Clé InChI |
LSSRSNGQFHSITR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCC(C)C)CC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


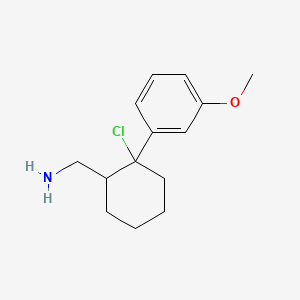
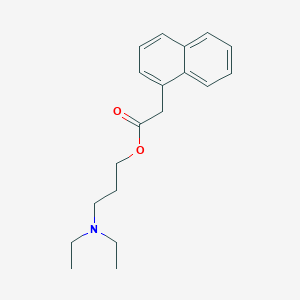

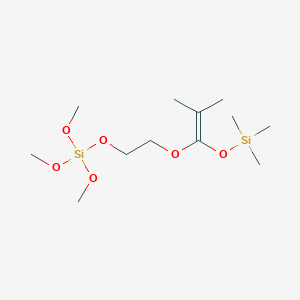
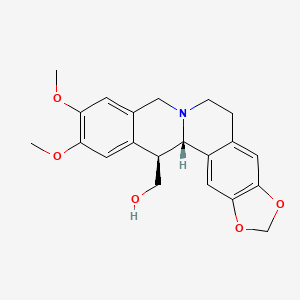
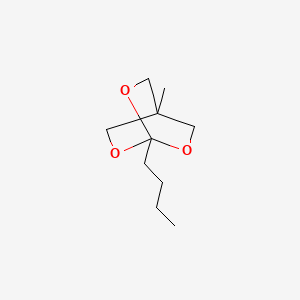
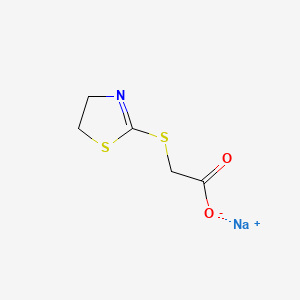
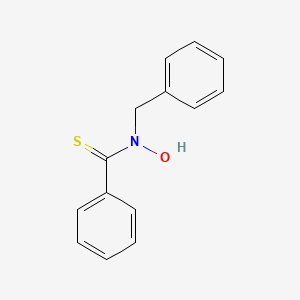
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

